Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)-
Description
Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)-, is a halogenated aromatic compound characterized by its substitution pattern: bromine at position 4, fluorine at position 2, and a 2-iodoethyl group at position 1. Its synthesis involves the reaction of isochroman with 57% hydroiodic acid under reflux to yield 1-(2-iodoethyl)-2-(iodomethyl)benzene, followed by phase-transfer catalysis with sodium dodecyl sulfonate (SDS) and subsequent oxidation with DDQ or CuCl₂·2H₂O .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQBHWZBXXINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280920 | |
| Record name | 4-Bromo-2-fluoro-1-(2-iodoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916516-86-4 | |
| Record name | 4-Bromo-2-fluoro-1-(2-iodoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916516-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1-(2-iodoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as iron(III) bromide or aluminum tribromide for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the halogen atoms are replaced by other substituents.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Cross-Coupling: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution and cross-coupling reactions. The presence of multiple halogen atoms allows for selective reactivity, enabling the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., trifluoromethoxy, nitro): Reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution .
- Steric Groups (e.g., ethyl, propynyloxy): Influence molecular conformation and binding interactions .
- Halogen Diversity (Br, F, I): Vary in polarizability and bond strength, impacting boiling points and solubility .
Thermodynamic and Physical Properties
Comparative boiling points (Tboilr) highlight substituent effects:
| Compound Name | Boiling Point (K) | Data Source |
|---|---|---|
| Benzene, 4-fluoro-1-methyl-2-nitro- | 411.50–411.70 | NIST |
| Benzene, 1-bromo-2-iodo- | 393.00–530.20 | NIST |
| Benzene, 4-bromo-2-ethyl-1-iodo- | ~393–530 (est.) | NIST |
The iodoethyl group in the target compound likely elevates boiling points compared to methyl or ethyl analogs due to increased molecular weight and halogen polarizability.
Biological Activity
Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)-, also known as 4-bromo-1-fluoro-2-iodobenzene, is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₆H₃BrFI
- Molecular Weight : 300.89 g/mol
- Melting Point : 46°C to 50°C
- Boiling Point : Approximately 247.4°C at 760 mmHg
- Density : 2.3 g/cm³
The biological activity of benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- is largely attributed to its halogenated structure, which can influence its reactivity with various biomolecules. The presence of bromine, fluorine, and iodine atoms allows for diverse interactions with enzymes and receptors in biological systems.
- Enzyme Interactions : The compound may act as an inhibitor or substrate for specific cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and synthesis of endogenous compounds.
- Receptor Binding : Its structural characteristics suggest potential binding to G-protein coupled receptors (GPCRs), which play significant roles in signal transduction.
Case Studies
Several studies have investigated the biological effects of similar halogenated compounds, providing insights into the potential activity of benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)-.
- Anticancer Activity : A study on related iodinated compounds revealed that they exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways . This suggests that benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- may possess similar properties.
- Antimicrobial Properties : Research has shown that halogenated aromatic compounds can exhibit antimicrobial activity against a range of pathogens. For instance, iodinated derivatives have been noted for their effectiveness against resistant strains of bacteria .
- Radioactive Labeling for Imaging : The compound's iodine content makes it suitable for use in radiolabeling applications in nuclear medicine, particularly in positron emission tomography (PET) imaging . This application highlights its potential utility in diagnostic imaging and targeted therapy.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides further context regarding the biological activity of benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)-:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- | C₆H₃BrFI | Potential anticancer and antimicrobial effects |
| 4-Bromo-1-fluoro-2-iodobenzene | C₆H₃BrFI | Cytotoxicity against cancer cells |
| Iodinated phenyl derivatives | Various | Effective against bacterial pathogens |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
